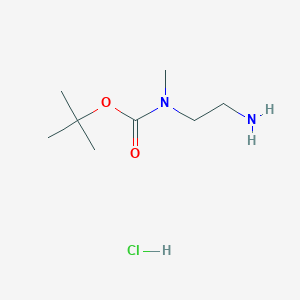

tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNBLKIKMSKZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662485 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202207-78-1 | |

| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride

Abstract

This technical guide provides an in-depth exploration of the synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of a reliable synthetic pathway. The guide emphasizes the chemical principles underpinning the chosen methodology, provides a step-by-step experimental protocol, and discusses the critical parameters for ensuring a high-yield, high-purity outcome.

Introduction: Strategic Importance of Mono-Protected Diamines

In the realm of complex organic synthesis, particularly in the development of pharmaceutical agents, the strategic use of protecting groups is paramount. Symmetrical and unsymmetrical diamines are fundamental building blocks, but their difunctional nature presents a challenge: achieving selective monofunctionalization.[1] The synthesis of this compound is a prime example of addressing this challenge. The molecule features a primary amine and a methyl-substituted secondary amine, with the latter being protected by a tert-butoxycarbonyl (Boc) group.

The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] This allows for the selective reaction at the unprotected primary amine, preventing the formation of undesired by-products and simplifying purification processes.[3] The resulting mono-protected diamine is a versatile intermediate for the construction of more complex molecules, finding applications in peptide synthesis and as a ligand in catalysis.[4][5]

This guide will focus on a common and efficient method for the synthesis of the free base, tert-Butyl (2-aminoethyl)(methyl)carbamate, followed by its conversion to the hydrochloride salt.

Synthetic Pathway: Regioselective Boc Protection

The chosen synthetic route involves the regioselective mono-Boc protection of N-methylethylenediamine. This approach is favored for its directness and relatively high yields.

Reaction Mechanism

The core of the synthesis is the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). N-methylethylenediamine possesses two nucleophilic nitrogen atoms: a primary amine and a secondary amine. The primary amine is sterically less hindered and generally more nucleophilic than the secondary amine, leading to a preferential attack on the electrophilic carbonyl carbon of Boc₂O.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary nitrogen atom attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of the tert-butoxycarbonyl group as a leaving group, which then deprotonates the newly formed carbamate, releasing carbon dioxide and tert-butanol. The desired product, tert-Butyl (2-aminoethyl)(methyl)carbamate, is formed along with byproducts.

Reaction Scheme:

Caption: Overall synthetic workflow.

Causality Behind Experimental Choices

-

Choice of Starting Material: N-methylethylenediamine is selected as the starting material due to the inherent difference in reactivity between its primary and secondary amino groups, which allows for regioselective protection.

-

Solvent: Aprotic solvents like acetonitrile or dichloromethane are commonly used. They dissolve the reactants well and do not participate in the reaction.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., -30°C to 0°C) and then allowed to warm to room temperature.[6][7] This helps to control the initial exothermic reaction and improve the selectivity of the protection at the primary amine.

-

Stoichiometry: A slight excess of the diamine can be used to ensure complete consumption of the more expensive Boc anhydride and to minimize the formation of the di-protected byproduct. However, a more controlled approach involves using a slight excess of Boc anhydride with careful monitoring to drive the reaction to completion.

-

Purification: The crude product is typically purified by silica gel column chromatography to separate the desired mono-protected product from any unreacted starting materials and the di-protected byproduct.

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.[7]

Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine (1.0 equivalent) in anhydrous acetonitrile.

-

Cooling: Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).

-

Reagent Addition: To this cooled solution, add triethylamine (TEA, 1.2 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in anhydrous acetonitrile.

-

Reaction: Stir the reaction mixture at -30°C for 1 hour and then allow it to slowly warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the insoluble materials by filtration through Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 1:50 and gradually increasing the polarity).

-

Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to obtain tert-Butyl (2-aminoethyl)(methyl)carbamate as an oil. Confirm the structure and purity using techniques such as NMR and mass spectrometry.

Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified tert-Butyl (2-aminoethyl)(methyl)carbamate in a suitable solvent such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Drying: Wash the solid with cold diethyl ether and dry it under vacuum to yield this compound.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Data Presentation and Expected Outcomes

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Expected Value | Source(s) |

| Starting Materials | ||

| N-methylethylenediamine | 1.0 eq | [7] |

| Di-tert-butyl dicarbonate | 1.1 eq | [7] |

| Triethylamine | 1.2 eq | [7] |

| Reaction Conditions | ||

| Solvent | Anhydrous Acetonitrile | [7] |

| Temperature | -30°C to Room Temperature | [7] |

| Reaction Time | 3-5 hours | [7] |

| Product Yield & Purity | ||

| Yield of Free Base | 60-70% | [7] |

| Purity | >95% (after chromatography) | |

| Appearance of Free Base | Colorless to yellow oil | [] |

| Appearance of HCl Salt | White solid |

Conclusion

The synthesis of this compound via the regioselective Boc protection of N-methylethylenediamine is a robust and reproducible method. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and stoichiometry, to maximize the yield of the desired mono-protected product. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction that facilitates the handling and storage of this important synthetic intermediate. This guide provides the necessary theoretical and practical framework for researchers to confidently undertake this synthesis in a laboratory setting.

References

- Vertex AI Search. (n.d.). Boc-N-methylethylenediamine - (CAS 121492-06-6) - Amino Acids.

- ChemicalBook. (n.d.). tert-butyl methyl(2-(methylamino)ethyl)carbamate.

- Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine.

- BenchChem. (2025). A Technical Guide to N-Boc-N-methylethylenediamine: Properties, Synthesis, and Applications.

- Patsnap. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

- Synthetic Communications. (n.d.). A facile route for mono-BOC protection of symmetrical and unsymmetrical diamines.

- BenchChem. (2025). The Strategic Advantage of N-Boc-N-methylethylenediamine in Multi-Step Synthesis: A Comparative Guide.

- J&K Scientific LLC. (n.d.). N-Boc-N'-methylethylenediamine | 122734-32-1.

- ChemicalBook. (n.d.). N-Boc-N-methylethylenediamine synthesis.

Sources

- 1. bioorg.org [bioorg.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS#: 112257-19-9 [m.chemicalbook.com]

- 7. N-Boc-N-methylethylenediamine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as an in-depth technical guide on tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS Number: 202207-78-1). As a strategically important building block in medicinal chemistry and organic synthesis, this mono-protected diamine offers a unique combination of a reactive primary amine and a Boc-protected secondary amine. This structure enables selective, sequential functionalization essential for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, detailed protocols for its synthesis and conversion to the hydrochloride salt, a thorough analysis of its characterization, and a field-proven example of its application in drug discovery. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound is the salt form of N-Boc-N-methylethylenediamine. The hydrochloride salt is often preferred for its improved stability and handling characteristics, typically presenting as a solid that is more readily weighed and stored compared to the parent free base, which may be an oil.

| Property | Value | Source(s) |

| CAS Number | 202207-78-1 | |

| Molecular Formula | C₈H₁₉ClN₂O₂ | |

| Molecular Weight | 210.70 g/mol | |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |

| Synonyms | N-Boc-N-methylethylenediamine hydrochloride, Boc,Me-EDA·HCl | |

| Physical Form | Solid | |

| Storage Temperature | 4°C |

Synthesis and Purification

The synthesis of the target compound is a two-stage process: first, the selective mono-Boc protection of the secondary amine of N-methylethylenediamine to yield the free base, and second, the conversion of this free base to its hydrochloride salt.

Stage 1: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate (Free Base)

Principle: The selective mono-acylation of N-methylethylenediamine is achieved by leveraging the differential nucleophilicity of its primary and secondary amino groups. While both are nucleophilic, the primary amine is generally more sterically accessible. However, careful control of reaction conditions (low temperature, stoichiometry) allows for preferential reaction at the secondary amine. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.

Experimental Protocol:

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-methylethylenediamine (1 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0°C in an ice-water bath to control the reaction rate and improve selectivity.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring diamine solution over 1-2 hours.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient elution system (e.g., 0-10% methanol in dichloromethane), to isolate the desired mono-protected product from unreacted starting material and di-protected byproduct.

Stage 2: Formation of the Hydrochloride Salt

Principle: The purified free base, a primary amine, is basic and will react with a strong acid like hydrochloric acid in an acid-base reaction to form the corresponding ammonium chloride salt. This process is typically performed in an anhydrous organic solvent to precipitate the salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified tert-butyl (2-aminoethyl)(methyl)carbamate (1 eq.) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether (1.0-1.1 eq.) dropwise.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the resulting white solid under vacuum to yield the final this compound.

Diagram: Synthesis Workflow

Caption: Workflow for the two-stage synthesis of the target compound.

Analytical Characterization

Characterization is critical for verifying the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following section details the expected analytical signatures based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (in DMSO-d₆):

-

~8.2 ppm (broad singlet, 3H): Protons of the primary ammonium group (-NH₃⁺). The signal is broad due to quadrupolar coupling with nitrogen and exchange with the solvent.

-

~3.5 ppm (triplet, 2H): Methylene protons adjacent to the Boc-protected nitrogen (-N(Boc)-CH₂-).

-

~3.1 ppm (triplet, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

-

~2.9 ppm (singlet, 3H): Methyl protons on the Boc-protected nitrogen (-N-CH₃).

-

~1.4 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).

-

-

¹³C NMR (in DMSO-d₆):

-

~155 ppm: Carbonyl carbon of the Boc group (C=O).

-

~79 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

~48 ppm: Methylene carbon adjacent to the Boc-protected nitrogen (-N(Boc)-CH₂-).

-

~37 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

-

~34 ppm: Methyl carbon on the Boc-protected nitrogen (-N-CH₃).

-

~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

-

Infrared (IR) Spectroscopy (Predicted)

-

2800-3000 cm⁻¹ (broad): N-H stretching from the primary ammonium salt (-NH₃⁺).

-

2975-2950 cm⁻¹: C-H stretching from the alkyl groups.

-

~1690 cm⁻¹ (strong): C=O stretching of the carbamate (Boc group).

-

~1550 cm⁻¹: N-H bending of the ammonium group.

-

~1160 cm⁻¹: C-O stretching of the carbamate.

Mass Spectrometry (MS)

For Mass Spectrometry analysis, the free base is typically observed.

-

Technique: Electrospray Ionization (ESI+).

-

Expected [M+H]⁺: The expected mass for the protonated free base (C₈H₁₈N₂O₂) would be approximately m/z 175.14 .

Applications in Drug Discovery & Organic Synthesis

This compound is a valuable bifunctional building block. Its utility stems from the orthogonal nature of its two amine functionalities. The primary amine is nucleophilic and readily available for reactions like amide coupling, reductive amination, or arylation. The secondary amine is protected by the acid-labile Boc group, which can be removed later in a synthetic sequence to reveal a new reactive site.

Key Advantages:

-

Sequential Functionalization: Allows for the controlled, stepwise addition of different molecular fragments.

-

Improved Solubility: The hydrochloride salt form often improves solubility in protic solvents.

-

Versatility: The free primary amine can participate in a wide range of C-N bond-forming reactions.

Field-Proven Application: Synthesis of Kinase Inhibitors

A patent for inhibitors of VEGF and HGF receptor signaling demonstrates a practical application of this reagent.[1][2][3] The compound is used to introduce a substituted ethylenediamine side chain onto a core scaffold.

Principle: The hydrochloride salt is neutralized in situ using a non-nucleophilic organic base, such as triethylamine (Et₃N). This liberates the free primary amine, which then acts as a nucleophile in a substitution or coupling reaction.

Diagram: Application Workflow

Caption: Logical flow of the in-situ neutralization and coupling reaction.

Experimental Protocol Example (Adapted from Patent Literature): [1][2][3]

-

Reaction Setup: To a solution of an electrophilic substrate (e.g., a heterocyclic chloride) (1 eq.) in anhydrous dichloromethane (DCM), add this compound (1.0-1.2 eq.).

-

Base Addition: Add triethylamine (Et₃N) (2.0-2.2 eq.) to the suspension. The excess base ensures complete neutralization of the hydrochloride salt and scavenges the HCl generated during the subsequent reaction.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography to yield the desired product, which now contains the N-Boc-N-methylethylenediamine side chain. This product can then be taken forward for Boc-deprotection and further functionalization.

Safety and Handling

-

Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with strong oxidizing agents.

-

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C.

Conclusion

This compound is a highly functional and versatile reagent for the discerning synthetic chemist. Its differential protection allows for a level of control that is indispensable in multi-step synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. This guide has provided the essential technical information—from synthesis to practical application—to enable researchers to confidently and effectively incorporate this valuable building block into their synthetic strategies.

References

- Source: Google Patents (AU2005266803A1)

- Source: Google Patents (AU2006313456B2)

- Source: Google Patents (CA2608726C)

Sources

- 1. AU2005266803A1 - Inhibitors of VEGF receptor and HGF receptor signaling - Google Patents [patents.google.com]

- 2. AU2006313456B2 - Inhibitors of VEGF receptor and HGF receptor signaling - Google Patents [patents.google.com]

- 3. CA2608726C - Inhibitors of vegf receptor and hgf receptor signaling - Google Patents [patents.google.com]

An In-Depth Technical Guide to tert-Butyl N-(2-aminoethyl)-N-methylcarbamate Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of tert-butyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride, a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of a Boc-protected secondary amine and a primary amine hydrochloride salt within a compact ethylenediamine scaffold makes this compound an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide elucidates its chemical structure, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, analytical characterization methods, and key applications, while also addressing critical safety and handling protocols.

Chemical Identity and Physicochemical Properties

Nomenclature and Key Identifiers

The precise identification of a chemical entity is foundational for reproducible research and regulatory compliance. The subject of this guide is the hydrochloride salt of a Boc-protected N-methylethylenediamine derivative.

-

Systematic (IUPAC) Name: tert-butyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride

-

CAS Number: 202207-84-9[1]

-

Common Synonyms: N-Boc-N-methyl-N'-(aminoethyl)amine hydrochloride, tert-Butyl methyl(2-aminoethyl)carbamate hydrochloride

Chemical Structure

The molecule's structure is key to its utility. It features a stable tert-butoxycarbonyl (Boc) protecting group on the secondary amine, leaving a reactive primary amine that is protonated in the hydrochloride salt form. This differential protection is crucial for selective, sequential chemical modifications.

Physicochemical Data

The following table summarizes the key physicochemical properties of the parent compound and its hydrochloride salt.

| Property | Value (for Free Base) | Value (for Hydrochloride Salt) | Source / Rationale |

| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₂₁ClN₂O₂ | Calculated from structure |

| Molecular Weight | 188.27 g/mol | 224.73 g/mol | [1][2] / Calculated |

| Appearance | Colorless to pale yellow oil (predicted) | White to off-white solid (predicted) | Based on similar amine salts |

| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | Soluble in water, alcohols; sparingly soluble in nonpolar organics | Property of amine hydrochlorides |

| SMILES (Free Base) | CC(C)(C)OC(=O)N(C)CCNC | CC(C)(C)OC(=O)N(C)CCN.[H]Cl | [1] / Standard representation |

The Strategic Importance in Chemical Synthesis

The utility of this molecule stems directly from its carefully designed architecture, which serves two primary strategic functions in multi-step organic synthesis.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, particularly in peptide and medicinal chemistry.[3][4][5] Its selection is a deliberate experimental choice driven by several factors:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation, allowing for selective chemistry to be performed on the unprotected primary amine.

-

Orthogonal Deprotection: It can be readily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane), which typically do not affect other common protecting groups like benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups. This orthogonality is the cornerstone of complex, multi-step synthetic strategies.

A Versatile Bifunctional Building Block

The compound is best understood as a bifunctional linker or building block. The presence of two distinct nitrogen nucleophiles at either end of an ethylene spacer—one protected and one free (as a salt)—enables chemists to introduce this moiety into a larger molecule and then selectively functionalize each end in a controlled sequence.

Synthesis and Purification Protocol

The synthesis of tert-butyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride is a multi-step process that requires careful control of stoichiometry and reaction conditions to achieve high purity and yield. The described protocol is a self-validating system, where successful isolation of the intermediate validates the efficiency of the preceding step.

Rationale for the Synthetic Strategy

A logical and field-proven approach involves the selective mono-N-Boc protection of a suitable diamine precursor, followed by the formation of the hydrochloride salt. The key challenge in synthesizing such molecules is achieving mono-protection of a diamine without significant formation of the di-protected byproduct.[6] Using a large excess of the diamine is a common strategy to favor mono-substitution.[6]

Step-by-Step Laboratory Protocol

Step 1: Synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate (Free Base)

-

Principle: This step involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). The secondary amine is generally more nucleophilic than the primary amine, but steric hindrance from the methyl group and the bulky Boc₂O reagent can influence selectivity. To ensure selective protection, controlled conditions are necessary. An alternative, more controlled route starts with mono-Boc-ethylenediamine, followed by N-methylation. For this guide, we will describe a direct, optimized protocol.

-

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C. The slow addition is critical to minimize di-acylation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography (silica gel, using a gradient of methanol in DCM) to isolate the pure free base.

-

Step 2: Formation of the Hydrochloride Salt

-

Principle: The purified free base, containing a primary amine, is treated with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often easier to handle and store than the free base oil.

-

Materials:

-

tert-Butyl N-(2-aminoethyl)-N-methylcarbamate (from Step 1)

-

Diethyl ether (anhydrous) or Dichloromethane (DCM)

-

2M Hydrochloric acid in diethyl ether

-

-

Procedure:

-

Dissolve the purified free base (1.0 equivalent) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C.

-

Slowly add 2M HCl in diethyl ether (1.05 equivalents) dropwise with vigorous stirring.

-

A white precipitate should form immediately.

-

Continue stirring at 0 °C for 30 minutes, then allow it to stand for another hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under high vacuum to yield the final hydrochloride salt.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Below are the predicted chemical shifts for the hydrochloride salt in a suitable solvent like D₂O or DMSO-d₆.

| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| C(CH₃)₃ | ~1.45 | singlet (s) | 9H | Characteristic signal for the tert-butyl group of a Boc-carbamate.[7] |

| N-CH₃ | ~2.90 | singlet (s) | 3H | Methyl group attached to the carbamate nitrogen. |

| N(Boc)-CH₂ | ~3.50 | triplet (t) | 2H | Methylene group adjacent to the Boc-protected nitrogen. |

| CH₂-NH₃⁺ | ~3.20 | triplet (t) | 2H | Methylene group adjacent to the protonated primary amine, shifted downfield. |

| NH₃⁺ | ~8.20 | broad singlet (br s) | 3H | Protons of the ammonium group, often broad and may exchange with solvent. |

| Assignment (¹³C NMR) | Predicted δ (ppm) | Justification |

| C(CH₃)₃ | ~28.5 | tert-butyl carbons of the Boc group.[7] |

| C (CH₃)₃ | ~80.5 | Quaternary carbon of the Boc group.[7] |

| N-CH₃ | ~35.0 | Methyl carbon attached to nitrogen. |

| N(Boc)-CH₂ | ~48.0 | Methylene carbon adjacent to the Boc group. |

| CH₂-NH₃⁺ | ~38.0 | Methylene carbon adjacent to the ammonium group. |

| C=O | ~156.5 | Carbonyl carbon of the carbamate.[7] |

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad band is expected from ~3000-2800 cm⁻¹ corresponding to the N-H stretching of the ammonium (NH₃⁺) group.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

C-H Stretch: Bands will appear around 2950-2850 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)

When analyzed by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the compound will be detected as the free base. The expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base plus a proton.

-

Expected [M+H]⁺: m/z ≈ 189.16

Applications in Drug Development

This reagent is not an active pharmaceutical ingredient (API) itself but serves as a critical intermediate for their construction.[3] Its bifunctional nature is ideally suited for modern drug design paradigms.

Synthesis of Complex Heterocycles and Scaffolds

The primary application is as a starting material for APIs. The primary amine can be used as a handle to build complex heterocyclic systems or to be acylated or alkylated as part of a larger molecule. After the initial construction, the Boc group can be removed to reveal a secondary amine, which can then participate in further reactions, such as cyclization or coupling to another fragment. This sequential reactivity is invaluable for building molecular complexity in a controlled manner.

Linker Chemistry for Novel Modalities

The structure is well-suited for use as a linker in advanced therapeutic modalities:

-

PROTACs (Proteolysis-Targeting Chimeras): The primary amine could be attached to a warhead that binds to a target protein, while the secondary amine (after deprotection) could be attached to an E3 ligase-binding element.

-

Antibody-Drug Conjugates (ADCs): The molecule can act as a spacer connecting a potent cytotoxic payload to a monoclonal antibody, leveraging its defined length and chemical handles.

Sources

- 1. 112257-19-9|tert-Butyl methyl(2-(methylamino)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl N-[2-(methylcarbamoyl)ethyl]carbamate [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

"tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride molecular weight"

An In-depth Technical Guide to tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride

Abstract

This technical guide provides a comprehensive examination of this compound, a bifunctional building block of significant utility in contemporary organic synthesis and medicinal chemistry. We will delineate its core physicochemical properties, with a primary focus on its molecular weight and structure. This document furnishes a detailed, field-proven protocol for its synthesis and characterization, emphasizing the rationale behind critical experimental steps. Furthermore, we explore its strategic applications, particularly as a versatile linker in the development of advanced therapeutic modalities. This guide is intended to serve as an essential resource for professionals engaged in chemical research and drug discovery.

Fundamental Physicochemical Properties

This compound is a synthetic organic compound that serves as a valuable intermediate due to its dual functionality: a primary amine hydrochloride and a Boc-protected secondary amine. This structure allows for selective, sequential chemical modifications, making it a staple in multi-step synthesis.

Molecular Structure and Weight

The precise molecular weight is a cornerstone of chemical synthesis, essential for accurate stoichiometric calculations and analytical characterization.

-

Parent Compound (Free Base): The hydrochloride salt is derived from the parent compound, N-Boc-N-methylethylenediamine (CAS: 121492-06-6), which has a molecular weight of 174.24 g/mol .

Table 1: Elemental Composition and Contribution to Molecular Weight

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 210.70 |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound hinges on the selective mono-protection of N-methylethylenediamine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3]

Synthetic Workflow Overview

The process involves two primary stages: the protection of the secondary amine of N-methylethylenediamine with di-tert-butyl dicarbonate, followed by the formation of the hydrochloride salt at the primary amine.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Methodology

This protocol is designed to be self-validating, culminating in analytical characterization to confirm product identity and purity.

Materials:

-

N-methylethylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

4.0 M HCl in 1,4-Dioxane

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-methylethylenediamine (1.0 eq.) in anhydrous DCM.

-

Controlled Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C. This is a critical step to mitigate the exothermic nature of the acylation reaction and prevent over-reaction.

-

Base Addition: Add triethylamine (1.1 eq.) to the cooled solution. TEA acts as an acid scavenger, neutralizing the in situ generated acidic byproducts.

-

Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in anhydrous DCM dropwise over 30 minutes using an addition funnel. A slow rate of addition is essential for selectivity and temperature control.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Reaction completion should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Aqueous Workup: Quench the reaction by adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free-base intermediate.

-

Salt Formation: Dissolve the crude intermediate in a minimal amount of diethyl ether.

-

Precipitation: While stirring vigorously, add 4.0 M HCl in 1,4-dioxane (1.1 eq.) dropwise. The hydrochloride salt will precipitate as a white solid.

-

Isolation and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to afford the final product.

Analytical Characterization

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.

Table 2: Key Analytical Techniques for Product Validation

| Technique | Purpose | Expected Outcome |

| ¹H & ¹³C NMR | Structural Confirmation | Spectra will confirm the presence of all protons and carbons in the correct chemical environment and integration ratios (e.g., a singlet at ~1.4 ppm for the 9H of the tert-butyl group). |

| Mass Spectrometry | Molecular Weight Verification | ESI-MS will show a molecular ion peak for the free base (M+H)⁺ at m/z 175.2. |

| FTIR Spectroscopy | Functional Group Identification | Presence of key stretches: N-H (amine salt), C=O (carbamate), and C-O. |

| Melting Point | Purity Assessment | A sharp, defined melting point range indicates high purity of the crystalline salt. |

Strategic Applications in Drug Development

The unique architecture of this compound makes it an invaluable tool in medicinal chemistry. The carbamate moiety is a key structural motif in many approved drugs, valued for its stability and role in modulating physicochemical properties.[4]

Core Component in Bifunctional Linkers

The primary application for this reagent is in the construction of linkers for heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC requires a linker to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

Caption: Role of the title compound as a precursor for PROTAC linkers.

The Boc-protected secondary amine allows for the attachment of this building block to one part of the molecule. Subsequently, the Boc group is removed, revealing a secondary amine that can be further elaborated or connected to the second part of the PROTAC, providing precise control over the linker synthesis.

Precursor for Privileged Scaffolds

This compound is also a precursor for the synthesis of complex nitrogen-containing molecules, including substituted piperazines and other heterocyclic systems that are considered "privileged scaffolds" in drug discovery due to their frequent appearance in bioactive compounds.[3]

References

-

National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

-

Džoljić, E., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 709-721. Retrieved from [Link]

Sources

- 1. 202207-78-1|this compound|BLD Pharm [bldpharm.com]

- 2. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | C8H19ClN2O2 | CID 45072251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of N-Boc-N-methylethylenediamine Hydrochloride: A Strategic Building Block in Modern Synthesis

Abstract

N-Boc-N-methylethylenediamine and its hydrochloride salt represent a class of mono-protected diamine building blocks that have become indispensable in modern organic synthesis. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for the selective functionalization of the primary amine, providing a powerful tool for the controlled, stepwise construction of complex molecular architectures. This guide provides an in-depth analysis of its applications, core methodologies, and the chemical principles that underpin its utility. We will explore its role as a key intermediate in the synthesis of pharmaceuticals, its application in peptide and materials science, and provide detailed, field-proven protocols for its synthesis, deprotection, and subsequent elaboration.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of N-Boc-N-methylethylenediamine

| Property | Value | Reference |

| CAS Number | 121492-06-6 | [1][2][3] |

| Molecular Formula | C₈H₁₈N₂O₂ | [2][3][4] |

| Molecular Weight | 174.24 g/mol | [2][3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][4] |

| Density | 0.975 g/mL at 20 °C | [1][3] |

| Boiling Point | 79 °C at 0.4 mmHg | [1] |

| Refractive Index | n20/D 1.447 | [1][3] |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [1][4] |

Safety and Handling:

N-Boc-N-methylethylenediamine is classified as a corrosive material.[5] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

ngcontent-ng-c1376895314="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[2][6] |

Note: The hydrochloride salt form shares similar hazards, primarily related to its corrosivity and the properties of the parent amine upon neutralization.

The Strategic Importance of Mono-Protection

The primary value of N-Boc-N-methylethylenediamine lies in the differential reactivity of its two nitrogen atoms. The Boc group is stable under a wide range of conditions but is selectively labile to acid. This allows chemists to perform extensive modifications on the free primary amine without disturbing the protected secondary amine. Once the desired transformations are complete, the Boc group can be cleanly removed to reveal the secondary amine for further functionalization. This "orthogonal" protection strategy is a cornerstone of multi-step synthesis.

Caption: Strategic workflow for using N-Boc-N-methylethylenediamine.

Core Synthetic Applications

The unique structure of this building block lends itself to a variety of fields.

-

Pharmaceutical Intermediate Synthesis : This is a primary application area. The compound serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly in building complex molecular scaffolds required for drugs targeting neurological disorders.[4] Its controlled reactivity is vital for constructing these intricate structures efficiently.

-

Peptide and Protein Chemistry : In peptide synthesis, the diamine can be incorporated as a non-natural amino acid residue or used as a linker to conjugate peptides to other molecules, such as labels or drug payloads.[4] Its use in solid-phase peptide synthesis enhances the efficiency of creating complex therapeutic peptides.[4]

-

Bioconjugation : The reagent is effective in bioconjugation, a process that involves attaching biomolecules to surfaces or other molecules, which is a critical technology in modern drug delivery systems.[4]

-

Ligand Synthesis and Catalysis : The diamine core is a common motif in ligands for transition metal catalysis. By functionalizing the primary amine, researchers can synthesize a library of ligands to tune the electronic and steric properties of a catalyst, thereby improving reaction yields and selectivity.[4]

-

Materials Science : N-Boc-N-methylethylenediamine is used in the development of advanced materials, such as specialty polymers with specific functional properties.[4]

Key Methodologies and Experimental Protocols

As a Senior Application Scientist, it is imperative to move beyond theory and provide robust, reproducible protocols.

Synthesis of N-Boc-N-methylethylenediamine (Free Base)

The most common and efficient synthesis involves the direct Boc-protection of N-methylethylenediamine. The key to achieving mono-protection over di-protection is the careful control of stoichiometry and reaction temperature.

Caption: Synthesis of N-Boc-N-methylethylenediamine.

Protocol: Synthesis via Direct Boc-Protection [1][7]

-

Rationale : This protocol uses an excess of the diamine and low temperature to favor the mono-acylated product. Triethylamine (TEA) acts as a base to neutralize the carbonic acid byproduct.

-

Setup : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve N-methylethylenediamine (11.8 mL, 134.9 mmol) in anhydrous acetonitrile (300 mL).

-

Cooling : Cool the solution to -30 °C using a dry ice/acetone bath. The low temperature is critical to control the reaction's exothermicity and selectivity.

-

Base Addition : Add triethylamine (7.46 mL, 53.9 mmol) to the cooled solution.

-

Reagent Addition : In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (9.81 g, 45 mmol) in acetonitrile. Add this solution dropwise to the cooled diamine solution over 30-60 minutes. Slow addition prevents localized overheating and the formation of the di-protected byproduct.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor progress by TLC or LC-MS.

-

Workup : Upon completion, remove the insoluble triethylamine salts by filtration through a pad of Celite.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting yellow oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 1:50 and increasing polarity) to afford the pure product.

-

Expected Outcome : A yellow oil with a typical yield of around 66%.[1] The product can be confirmed by mass spectrometry, which should show a peak at m/z 175 [M+H]⁺.[1]

Handling the Hydrochloride Salt

The title compound is the hydrochloride salt. The HCl is associated with the more basic primary amine. To use this reagent in reactions requiring a nucleophilic amine, the free base must be generated.

Protocol: Liberation of the Free Amine

-

Dissolve the N-Boc-N-methylethylenediamine hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, in a separatory funnel.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the free amine, which can be used directly in the next step.

Deprotection of the Boc Group: A Comparative Analysis

The removal of the Boc group is the key step to unmasking the secondary amine. The choice of method depends on the sensitivity of other functional groups in the molecule.

Mechanism Insight : Acid-mediated deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol.[8]

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) [7]

-

Application : A common and robust method for acid-stable substrates.

-

Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).

-

Add TFA (typically 20-50% v/v) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS (typically complete in 30-120 minutes).

-

Once complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

Protocol 2: Mild Deprotection with Oxalyl Chloride [9][10]

-

Application : An alternative for substrates sensitive to strong acids like TFA. The mechanism is more complex than simple in-situ HCl generation.[9][10]

-

In a dry flask, dissolve the Boc-protected substrate (e.g., 50 mg) in methanol (3 mL) and stir for 5 minutes at room temperature.[9]

-

Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate exotherm and gas evolution may be observed.[9]

-

Stir the reaction for 1-4 hours, monitoring by TLC.[9]

-

Upon completion, quench the reaction by slowly adding deionized water (5 mL).[9]

-

Extract the product with DCM, wash the organic layer with water, dry over MgSO₄, and concentrate.[9]

Table 3: Comparison of Boc Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Standard Acidolysis | TFA in DCM | Room Temp, 0.5-4h | Fast, reliable, common reagents. | Harsh; can cleave other acid-sensitive groups (e.g., t-butyl esters).[7] |

| HCl | 4M HCl in Dioxane | Room Temp, 0.5-4h | Can offer better selectivity over t-butyl esters compared to TFA.[7] | Can still be too harsh for very sensitive substrates. |

| Mild Oxalyl Chloride | Oxalyl Chloride in MeOH | Room Temp, 1-4h | Very mild conditions, good functional group tolerance.[9][10] | Reagent is toxic and moisture-sensitive. |

Conclusion

N-Boc-N-methylethylenediamine hydrochloride is more than a simple chemical; it is a strategic tool that enables controlled and selective synthesis. Its value is derived from the robust and well-understood chemistry of the Boc protecting group, which allows for the sequential functionalization of a diamine scaffold. For researchers in drug discovery, materials science, and catalysis, mastering the application of this building block opens a direct and efficient path to novel and complex molecules. The protocols and insights provided in this guide serve as a foundation for its successful implementation in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756424, N-Boc-N-methylethylenediamine. [Link]

-

Akinyemi, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]

- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-N-methylethylenediamine (CAS 121492-06-6): A Versatile Building Block for Organic Synthesis. [Link]

-

Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal. [Link]

-

Akinyemi, R., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky UKnowledge. [Link]

Sources

- 1. N-Boc-N-methylethylenediamine | 121492-06-6 [chemicalbook.com]

- 2. N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Boc-N-甲基乙二胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. N-Boc-N-methylethylenediamine | 121492-06-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uknowledge.uky.edu [uknowledge.uky.edu]

"tert-Butyl (2-aminoethyl)(methyl)carbamate HCl solubility"

An In-Depth Technical Guide to the Solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl

This technical guide provides a comprehensive analysis of the solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (HCl). As a key building block in synthetic organic chemistry and a common intermediate in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its solubility characteristics is paramount for researchers, chemists, and formulation scientists. This document outlines the fundamental physicochemical properties of the compound, presents a detailed, step-by-step protocol for its empirical solubility determination in various solvent systems, and discusses the critical factors influencing its dissolution, including pH, temperature, and solvent polarity. The methodologies described herein are designed to ensure robust and reproducible results, adhering to principles of scientific integrity and providing a self-validating framework for laboratory investigation.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter that dictates the behavior of a chemical compound in a given solvent system. For tert-Butyl (2-aminoethyl)(methyl)carbamate HCl, a molecule featuring both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic hydrochloride salt, its solubility profile is complex and highly dependent on the chosen medium. In drug development, solubility directly impacts bioavailability, dissolution rate, and the feasibility of formulation pathways. In chemical synthesis, it governs reaction kinetics, purification strategies (such as crystallization and chromatography), and overall process efficiency.

This guide serves as a practical resource for scientists, offering both theoretical grounding and actionable experimental protocols to accurately characterize the solubility of this versatile carbamate.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before undertaking experimental solubility studies. These parameters provide the basis for selecting appropriate solvents and anticipating dissolution behavior.

| Property | Value | Source |

| Chemical Name | tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride | Multiple |

| Synonyms | N-Boc-N-methyl-1,2-diaminoethane HCl | Multiple |

| Molecular Formula | C₈H₁₉ClN₂O₂ | |

| Molecular Weight | 210.70 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 155 - 160 °C | |

| pKa | (Predicted) Amine pKa ~10-11 | N/A |

Theoretical Framework: Factors Governing Solubility

The solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl is primarily influenced by the interplay of its molecular structure with the properties of the solvent.

-

pH-Dependent Solubility : The molecule contains a secondary amine that is protonated to form the hydrochloride salt. The equilibrium between the charged (salt) and uncharged (free base) forms is dictated by the pH of the solution and the pKa of the amine. In acidic to neutral aqueous media (pH < pKa), the highly polar, ionized hydrochloride form dominates, leading to enhanced water solubility. As the pH becomes more alkaline (pH > pKa), the amine is deprotonated, yielding the less polar free base, which typically exhibits lower aqueous solubility but increased solubility in organic solvents.

-

Solvent Polarity : The principle of "like dissolves like" is central. Polar solvents, such as water, methanol, and DMSO, are effective at solvating the ionic hydrochloride salt through dipole-dipole and hydrogen bonding interactions. Nonpolar organic solvents, such as hexanes or toluene, are generally poor solvents for the salt form but may be effective for the free base.

-

Temperature : The dissolution of most solid compounds is an endothermic process. Therefore, increasing the temperature of the solvent generally increases the solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl. This relationship is crucial for processes like recrystallization.

Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the quantitative determination of solubility using the isothermal shake-flask method, a gold standard for solubility measurement. This method establishes equilibrium between the undissolved solid and the solvent, providing a reliable measure of thermodynamic solubility.

Materials and Equipment

-

Compound : tert-Butyl (2-aminoethyl)(methyl)carbamate HCl

-

Solvents :

-

Deionized Water (Type 1)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Methanol (HPLC Grade)

-

Ethanol (95%)

-

Dimethyl Sulfoxide (DMSO, ACS Grade)

-

Acetonitrile (HPLC Grade)

-

-

Equipment :

-

Analytical Balance (4-decimal place)

-

Vortex Mixer

-

Thermostatic Orbital Shaker/Incubator

-

Centrifuge

-

Calibrated pH meter

-

HPLC with UV detector or other suitable quantitative method (e.g., LC-MS)

-

Volumetric flasks, pipettes, and autosampler vials

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE or PVDF)

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Vials : Add an excess amount of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl to several vials (e.g., 20 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition : Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.

-

Equilibration :

-

Tightly cap the vials and vortex vigorously for 1-2 minutes to suspend the solid material.

-

Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Processing :

-

Once equilibrium is reached, remove the vials from the shaker. Allow the solid to settle, or centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration. Note: Adsorption of the analyte to the filter should be evaluated and accounted for if necessary.

-

-

Quantification :

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.

-

-

Calculation : Calculate the solubility (S) in mg/mL using the following formula:

-

S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Interpreting Results and Advanced Considerations

pH-Solubility Profiling

To fully characterize an ionizable compound, its solubility should be determined across a range of pH values. This is particularly important for compounds intended for pharmaceutical applications, as they will encounter varying pH environments in the gastrointestinal tract.

Caption: Relationship between pH, ionization state, and aqueous solubility.

A recommended approach involves using a series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH) as the solvent system in the shake-flask experiment described above. Plotting solubility against pH will generate a profile that is invaluable for predicting in vivo behavior and guiding formulation development.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. Key checkpoints include:

-

Presence of Excess Solid : Visual confirmation of undissolved solid at the end of the experiment is mandatory to ensure saturation was achieved.

-

Equilibrium Confirmation : Measuring concentration at multiple time points (e.g., 24h vs. 48h) should yield consistent results. If the concentration continues to increase, the equilibration time must be extended.

-

Mass Balance : For rigorous studies, the remaining solid can be collected, dried, and weighed to ensure it aligns with the initial mass minus the dissolved amount, accounting for any potential degradation.

Conclusion

The solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl is not a single value but a profile dependent on environmental conditions. As a hydrochloride salt of a secondary amine, it exhibits significantly higher solubility in acidic to neutral aqueous solutions compared to its free base form, which predominates in alkaline conditions. By employing a systematic and robust methodology like the isothermal shake-flask method, researchers can generate accurate and reliable solubility data. This information is fundamental for the successful application of this compound in both synthetic chemistry and pharmaceutical sciences, enabling rational solvent selection, robust process development, and effective formulation design.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 580–586. [Link]

An In-depth Technical Guide to the Safe Handling of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and handling requirements for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No. 192130-34-6). Moving beyond a simple recitation of Safety Data Sheet (SDS) points, this document synthesizes the data with field-proven insights to ensure a culture of safety and experimental integrity in the laboratory.

Introduction: Understanding the Molecule and Its Context

This compound is a bifunctional building block commonly employed in medicinal chemistry and organic synthesis.[1] Its structure incorporates a primary amine, a secondary amine (temporarily part of the carbamate), and a tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt form enhances its stability and solubility in polar solvents. The presence of the reactive primary amine and the conditions required to eventually deprotect the Boc-group necessitate a thorough understanding of its hazard profile to mitigate risks during its use as a synthetic intermediate.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. While the hydrochloride salt is classified as an irritant, it is crucial to recognize that related free-base compounds, such as tert-Butyl N-(2-aminoethyl)carbamate, are classified as corrosive and can cause severe burns.[2] This underscores the importance of treating this compound with a high degree of caution, as moisture or basic conditions could potentially liberate the more hazardous free amine form.

GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Exclamation Mark | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | H335: May cause respiratory irritation |

The "Why" Behind the Hazards

The irritant nature of this compound can be attributed to its chemical structure. The primary amine is nucleophilic and can react with biological macromolecules. As a hydrochloride salt, the compound is acidic and can cause irritation upon contact with moist tissues like the eyes, skin, or respiratory tract. The fine, dusty nature of the solid also increases the risk of inadvertent inhalation, leading to respiratory irritation.[3]

Caption: Hazard exposure routes and resulting GHS classifications.

Safe Handling and Storage Protocols: A Self-Validating System

A robust safety protocol is a self-validating system. Each step is designed to prevent exposure, and the subsequent steps are designed to mitigate the consequences if a breach occurs.

Engineering Controls: The First Line of Defense

-

Primary Control: Always handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne dust and prevents respiratory exposure.

-

Secondary Control: Ensure the work area is well-ventilated and located away from incompatible materials.[3]

Personal Protective Equipment (PPE): The Last Barrier

The choice of PPE is not arbitrary; it is dictated by the specific hazards of the material.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[3] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile gloves. Inspect them for any signs of degradation or puncture before each use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.

-

Lab Coat: A fully buttoned, flame-resistant lab coat is mandatory.

-

-

Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with P95 or P100 particle filters is necessary.

Caption: A standard workflow for safely handling the compound.

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Recommended storage temperatures are often between 2-8°C to ensure long-term stability.

-

Incompatibilities: Keep segregated from strong oxidizing agents and strong acids.[3] Contact with strong bases should also be avoided, as this will liberate the free amine.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure, a swift and correct response is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] The extended flushing time is crucial to ensure all particulate matter is removed.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation develops or persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

-

Accidental Release: Evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.

Caption: A decision tree for first aid response to exposure.

Toxicological and Ecological Profile

Conclusion

This compound is a valuable research chemical. Its safe use hinges on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By treating it with the respect it deserves—employing proper engineering controls, wearing the correct PPE, and being prepared for emergencies—researchers can effectively mitigate the risks and maintain a safe and productive laboratory environment.

References

-

PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Spectroscopic Guide to tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride

This technical guide provides an in-depth exploration of the spectroscopic characterization of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS 202207-78-1). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a simple presentation of data, this guide delves into the structural rationale behind the spectroscopic signatures, providing a framework for the confident identification and quality assessment of this versatile synthetic building block.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine, a methyl-substituted secondary amine, and a tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the Boc group allows for selective chemical transformations at the primary amine, a common strategy in multi-step organic synthesis.

Accurate spectroscopic characterization is paramount to verify the identity, purity, and stability of such intermediates. This guide provides a detailed examination of the expected spectroscopic data for this compound.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its spectroscopic properties. The key structural features to consider are:

-

The tert-butyl group of the Boc protecting group.

-

The carbamate functional group.

-

The ethylenediamine backbone.

-

The N-methyl group.

-

The primary ammonium group (protonated primary amine).

The following sections will detail how each of these structural components contributes to the overall spectroscopic profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₃C- | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet. |

| -N(CH₃)- | ~2.8 - 3.0 | Singlet | 3H | The three protons of the N-methyl group will appear as a singlet. Its chemical shift is influenced by the adjacent nitrogen atom. |

| -N(Boc)CH₂- | ~3.3 - 3.5 | Triplet | 2H | These methylene protons are adjacent to the Boc-protected nitrogen and will be deshielded. They will appear as a triplet due to coupling with the adjacent methylene group. |

| -CH₂NH₃⁺ | ~3.0 - 3.2 | Triplet | 2H | These methylene protons are adjacent to the protonated primary amine. The electron-withdrawing effect of the ammonium group will deshield these protons. They will appear as a triplet due to coupling with the other methylene group. |

| -NH₃⁺ | Broad | Singlet | 3H | The protons on the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. Their chemical shift can be highly variable depending on the solvent and concentration. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts and the appearance of exchangeable protons.

-

Instrument Setup: Utilize a 300 or 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Spectral Width: 10-15 ppm

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

-

Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Illustrative Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for acquiring and analyzing NMR data.

¹³C NMR Spectroscopy